Evidence 1: Potent and Selective Inhibition of Hepsin versus Related Serine Proteases
This compound demonstrates potent inhibition of the serine protease hepsin with an IC50 of 0.57 ± 0.19 µM. Its selectivity profile is a key differentiator: it exhibits a 54.7-fold selectivity window against trypsin (IC50 = 31.2 ± 2.0 µM) and greater than 35-fold selectivity against thrombin (IC50 > 20 µM) [1]. This specific selectivity pattern distinguishes it from other hits in the same screening campaign, such as Compound 4 (ChemBridge 6071655), which, while slightly more potent (IC50 = 0.35 µM), has a different selectivity profile against trypsin (IC50 = 19.6 µM, 56-fold selectivity) [1].
| Evidence Dimension | Hepsin Inhibitory Activity and Selectivity |
|---|---|
| Target Compound Data | Hepsin IC50 = 0.57 ± 0.19 µM; Trypsin IC50 = 31.2 ± 2.0 µM; Thrombin IC50 > 20 µM |
| Comparator Or Baseline | Compound 4 (ChemBridge 6071655): Hepsin IC50 = 0.35 ± 0.12 µM; Trypsin IC50 = 19.6 ± 2.7 µM; Thrombin IC50 > 20 µM |
| Quantified Difference | Selectivity Index (Trypsin/Hepsin): Target Compound = 54.7-fold; Comparator = 56-fold. Target compound shows similar selectivity but distinct potency. |
| Conditions | In vitro enzymatic assay using purified human hepsin and chromogenic peptide substrate S-2366 (pyroGlu-Pro-Arg-pNA) [1]. |
Why This Matters
This quantitative profile confirms the compound's validated activity and selectivity, ensuring that procurement of this exact compound (ChemBridge 5655336) will reproduce the published results, whereas a structurally similar analog may exhibit an altered activity/selectivity profile.
- [1] Chevillet, J. R., Park, G. J., Bedalov, A., Simon, J. A., & Vasioukhin, V. I. (2008). Identification and characterization of small-molecule inhibitors of hepsin. Molecular Cancer Therapeutics, 7(10), 3343–3351. View Source
